molecular formula C25H23ClN6O3 B611381 Tirabrutinib hydrochloride CAS No. 1439901-97-9

Tirabrutinib hydrochloride

カタログ番号 B611381
CAS番号: 1439901-97-9
分子量: 490.948
InChIキー: UQYDCIJFACDXSG-GMUIIQOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .


Chemical Reactions Analysis

Tirabrutinib’s selectivity was evaluated by biochemical kinase profiling assays, peripheral blood mononuclear cell stimulation assays, and the BioMAP system . In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib demonstrated a highly selective kinase profile .

科学的研究の応用

1. Treatment of Primary Central Nervous System Lymphoma (PCNSL)

  • Methods of Application : Patients with relapsed/refractory PCNSL received tirabrutinib 320 and 480 mg once daily in phase I to evaluate dose-limiting toxicity within 28 days using a 3 + 3 dose escalation design and with 480 mg under fasted conditions in phase II .
  • Results : The overall response rate (ORR) was 64%: 60% with 5 complete responses at 320 mg, 100% with 4 complete responses at 480 mg, and 53% with 6 complete responses at 480 mg under fasted conditions. Median progression-free survival was 2.9 months .

2. Treatment of B-cell non-Hodgkin lymphoma (B-NHL) and Chronic Lymphocyte Leukemia (CLL)

  • Application Summary : Tirabrutinib is a potent, highly selective, irreversible oral BTK inhibitor used in the treatment of relapsed/refractory B-cell non-Hodgkin lymphoma (B-NHL) patients and chronic lymphocyte leukemia (CLL) patients .

3. Treatment of Autoimmune Disorders, Sjogren’s Syndrome, Pemphigus, and Rheumatoid Arthritis

  • Application Summary : Tirabrutinib is under clinical development in the USA, Europe, and Japan for autoimmune disorders, Sjogren’s syndrome, pemphigus, and rheumatoid arthritis .

4. Treatment of Waldenström’s Macroglobulinemia

  • Application Summary : Tirabrutinib is approved in Japan for the treatment of Waldenström’s macroglobulinemia, a rare type of non-Hodgkin lymphoma .

5. Treatment of Lymphoplasmacytic Lymphoma

  • Application Summary : Tirabrutinib is also approved for the treatment of lymphoplasmacytic lymphoma, a rare and slow-growing cancer of the lymphatic system .

6. Investigation of Anti-tumor Mechanism

  • Application Summary : Tirabrutinib’s anti-tumor mechanism was investigated using phosphoproteomic and transcriptomic methods .
  • Methods of Application : In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib and other second-generation BTK inhibitors demonstrated a highly selective kinase profile . Data from in vitro cellular systems showed that tirabrutinib selectively affected B-cells .
  • Results : Tirabrutinib exerted an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .

4. Treatment of Waldenström’s Macroglobulinemia

  • Application Summary : Tirabrutinib is approved in Japan for the treatment of Waldenström’s macroglobulinemia, a rare type of non-Hodgkin lymphoma .

5. Treatment of Lymphoplasmacytic Lymphoma

  • Application Summary : Tirabrutinib is also approved for the treatment of lymphoplasmacytic lymphoma, a rare and slow-growing cancer of the lymphatic system .

6. Investigation of Anti-tumor Mechanism

  • Application Summary : Tirabrutinib’s anti-tumor mechanism was investigated using phosphoproteomic and transcriptomic methods .
  • Methods of Application : In vitro kinase assays showed that, compared with ibrutinib, tirabrutinib and other second-generation BTK inhibitors demonstrated a highly selective kinase profile . Data from in vitro cellular systems showed that tirabrutinib selectively affected B-cells .
  • Results : Tirabrutinib exerted an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) .

Safety And Hazards

In a Phase I/II study, common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) . It is also advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

将来の方向性

Tirabrutinib is under regulatory review in Japan for the treatment of Waldenström’s macroglobulinemia and lymphoplasmacytic lymphoma . Clinical development is underway in the USA, Europe, and Japan for autoimmune disorders, chronic lymphocytic leukemia, B cell lymphoma, Sjogren’s syndrome, pemphigus, and rheumatoid arthritis . The combination of Tirabrutinib with other BCR inhibitors is being studied prospectively .

特性

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYDCIJFACDXSG-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirabrutinib hydrochloride

CAS RN

1439901-97-9
Record name Tirabrutinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirabrutinib Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
22
Citations
W Munakata, K Tobinai - Drugs of Today (Barcelona, Spain: 1998), 2021 - europepmc.org
Bruton tyrosine kinase (BTK) plays an important role in the B-cell receptor (BCR) signaling pathway by mediating proliferation, migration and adhesion in B-cell malignancies. Therefore, …
Number of citations: 8 europepmc.org
T Oyama, K Taoka, A Chiba, K Matsuda, H Maki… - Internal …, 2022 - jstage.jst.go.jp
Bing-Neel syndrome (BNS) is a rare central nervous system manifestation of lymphoplasmacytic lymphoma/Waldenström macroglobulinemia (LPL/WM). We herein report a 62-year-old …
Number of citations: 5 www.jstage.jst.go.jp
S Dhillon - Drugs, 2020 - Springer
Tirabrutinib (Velexbru ® ) is an orally administered, small molecule, Bruton's tyrosine kinase (BTK) inhibitor being developed by Ono Pharmaceutical and its licensee Gilead Sciences …
Number of citations: 65 link.springer.com
J Yamagami, H Ujiie, Y Aoyama, N Ishii… - Journal of …, 2021 - Elsevier
Background The treatment of pemphigus is based on systemic corticosteroid use and adjuvant therapies, but some patients are resistant to conventional therapy. Tirabrutinib is a highly …
Number of citations: 9 www.sciencedirect.com
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
… The preparation method of Tirabrutinib Hydrochloride is shown in Scheme 5 [16]. The Nucleophilic Aromatic … Treatment of TIRA-012 with HCl in alcohol gives Tirabrutinib Hydrochloride. …
Number of citations: 4 www.sciencedirect.com
PP Naik - Journal of Translational Autoimmunity, 2022 - Elsevier
Bruton tyrosine kinase (BTK) is involved in a multifarious inflammatory and autoimmune process. As a result, BTK has emerged as a promising novel remedial target for amalgamated …
Number of citations: 1 www.sciencedirect.com
M Shirley - Targeted Oncology, 2022 - Springer
Starting with the first-in-class agent ibrutinib, the development of Bruton tyrosine kinase (BTK) inhibitors has led to dramatic improvements in the management of B-cell malignancies. …
Number of citations: 33 link.springer.com
R Kozaki, T Yasuhiro, H Kato, J Murai, S Hotta, Y Ariza… - Plos one, 2023 - journals.plos.org
Tirabrutinib is a highly selective Bruton’s tyrosine kinase (BTK) inhibitor used to treat hematological malignancies. We analyzed the anti-tumor mechanism of tirabrutinib using …
Number of citations: 3 journals.plos.org
W Munakata, K Ando, M Yokoyama, N Fukuhara… - International journal of …, 2023 - Springer
Tirabrutinib is a Bruton’s tyrosine kinase inhibitor for treating B-cell malignancies. We report the final results of a Phase I study of tirabrutinib in 17 Japanese patients with B-cell …
Number of citations: 2 link.springer.com
E Torramade, G Molas, M Tell, A Presa - Drugs of the Future, 2020 - access.portico.org
Lonsurf Taiho Cancer, gastrointestinal CA Treatment of adult patients with metastatic gastric cancer or gastroesophageal junction adenocarcinoma who have been previously treated …
Number of citations: 2 access.portico.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。